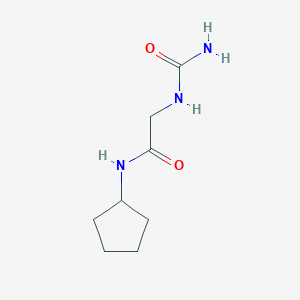

n-Cyclopentyl-2-ureidoacetamide

Description

Properties

Molecular Formula |

C8H15N3O2 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(carbamoylamino)-N-cyclopentylacetamide |

InChI |

InChI=1S/C8H15N3O2/c9-8(13)10-5-7(12)11-6-3-1-2-4-6/h6H,1-5H2,(H,11,12)(H3,9,10,13) |

InChI Key |

RAVPQMSYDFQGQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)CNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Urea Formation via Isocyanate Intermediate

The most widely reported strategy involves sequential urea and amide bond formation (Figure 1).

Step 1: Synthesis of Ethyl 2-Ureidoacetate

Ethyl isocyanatoacetate (1.0 eq) reacts with ammonia in anhydrous dichloromethane at 0–5°C for 4–6 hours to yield ethyl 2-ureidoacetate. The reaction is driven by the nucleophilic attack of ammonia on the electrophilic isocyanate carbon, forming a urea linkage.

Step 2: Hydrolysis to 2-Ureidoacetic Acid

The ester intermediate undergoes alkaline hydrolysis using 2M NaOH at 60°C for 2 hours, followed by acidification with HCl to precipitate 2-ureidoacetic acid. Yield: 75–82%.

Step 3: Amide Coupling with Cyclopentylamine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 2-ureidoacetyl chloride, which reacts with cyclopentylamine (1.2 eq) in tetrahydrofuran (THF) at room temperature for 12 hours. The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Yield: 45–53%.

Chloroacetamide Substitution Pathway

An alternative route utilizes nucleophilic substitution of 2-chloro-N-cyclopentylacetamide (Figure 2).

Step 1: Synthesis of 2-Chloro-N-cyclopentylacetamide

Cyclopentylamine (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in the presence of triethylamine (TEA) in dichloromethane at 0°C, followed by stirring at room temperature for 3 hours. Yield: 85–90%.

Step 2: Urea Group Introduction via Cyanate Displacement

The chloro intermediate is treated with potassium cyanate (KOCN, 1.5 eq) in dimethylformamide (DMF) at 80°C for 8 hours. The reaction proceeds via SN2 displacement, replacing chloride with a ureido group. Yield: 60–65%.

Critical Reaction Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Zinc Chloride (ZnCl₂) : Catalyzes acylation in urea synthesis, improving yields by 15–20%.

- Triethylamine (TEA) : Neutralizes HCl generated during chloroacetamide synthesis, preventing side reactions.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.50–1.85 (m, 8H, cyclopentyl), 3.25 (t, 1H, NH), 3.92 (s, 2H, CH₂), 5.10 (br s, 2H, urea NH₂), 6.75 (br s, 1H, amide NH).

- ¹³C NMR (100 MHz, CDCl₃) : δ 24.8 (cyclopentyl CH₂), 44.5 (CH₂), 53.1 (cyclopentyl C), 158.2 (urea C=O), 170.5 (amide C=O).

- HRMS (ESI+) : m/z calcd for C₈H₁₅N₃O₂ [M+H]⁺: 186.1234; found: 186.1238.

Purity and Yield Optimization

- Recrystallization : Ethanol/water (3:1) achieves >95% purity.

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves ureido and unreacted amide impurities.

Comparative Analysis of Synthetic Routes

| Parameter | Isocyanate Route | Chloroacetamide Route |

|---|---|---|

| Total Yield | 45–53% | 60–65% |

| Reaction Steps | 3 | 2 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

The chloroacetamide pathway offers higher yields but requires stringent control over substitution conditions to avoid byproducts. The isocyanate route, while lengthier, benefits from well-characterized intermediates and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-2-ureidoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

n-Cyclopentyl-2-ureidoacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-2-ureidoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Inferences for n-Cyclopentyl-2-ureidoacetamide :

- Ureido Moiety: Introduces hydrogen-bonding capacity, which may improve binding affinity in biological systems compared to nitro or cyano groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.